[2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol
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Overview
Description
[2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol: is a chemical compound with a unique structure that combines a cyclopentene ring with a prop-1-en-2-yl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol typically involves the cyclization of alkenes and the addition of carbonyl compounds. One common method is the cyclization of a suitable diene with a carbonyl compound under acidic or basic conditions . Another approach involves the esterification of cyclopentenone derivatives with alcohols .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds in the cyclopentene ring can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Saturated cyclopentane derivatives.
Substitution: Various substituted cyclopentene derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions .
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for creating high-performance products .
Mechanism of Action
The mechanism of action of [2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the cyclopentene ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methanol: Similar structure but with a cyclohexene ring instead of a cyclopentene ring.
Prop-2-en-1-yl cyclopent-1-ene-1-carboxylate: Contains a carboxylate group instead of a hydroxyl group.
Properties
CAS No. |
918403-64-2 |
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Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(2-prop-1-en-2-ylcyclopenten-1-yl)methanol |
InChI |
InChI=1S/C9H14O/c1-7(2)9-5-3-4-8(9)6-10/h10H,1,3-6H2,2H3 |
InChI Key |
LMFJILGLMCFNOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=C(CCC1)CO |
Origin of Product |
United States |
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